

# Application of Terevalefim in Delayed Graft Function Research

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For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Delayed Graft Function (DGF) is a significant complication following kidney transplantation, characterized by the failure of the transplanted kidney to function immediately, necessitating dialysis within the first week post-transplantation.[1] DGF is primarily a result of ischemia-reperfusion injury (IRI), an unavoidable consequence of the transplantation process involving a cascade of inflammatory and apoptotic events that damage the renal tissue.[1] This condition is associated with an increased risk of acute rejection, poorer long-term graft survival, and increased healthcare costs.

**Terevalefim** (also known as ANG-3777) is a small molecule, hepatocyte growth factor (HGF) mimetic that has been investigated for its potential to mitigate DGF.[2][3] The therapeutic rationale for using **Terevalefim** in this context is based on its ability to activate the c-Met receptor, mimicking the natural regenerative pathways of HGF.[2] Activation of the HGF/c-Met signaling cascade is known to have multiple protective effects on kidney cells, including promoting cell proliferation and survival, and reducing apoptosis and inflammation, which are crucial for recovery from IRI. Preclinical and clinical studies have explored the efficacy and safety of **Terevalefim** in improving renal function following transplantation.

### **Mechanism of Action**



**Terevalefim** selectively binds to and activates the c-Met receptor, a receptor tyrosine kinase. This activation triggers a downstream signaling cascade that includes the PI3K/Akt and MAPK/ERK pathways. These pathways are integral to cell survival, proliferation, and morphogenesis, and their activation by **Terevalefim** is thought to underlie its renoprotective effects. In animal models of renal injury, ANG-3777 has been shown to decrease apoptosis, increase cell proliferation, and promote organ repair and function.

# Quantitative Data Summary Preclinical Efficacy of Terevalefim (ANG-3777) in Animal Models of Renal Ischemia-Reperfusion Injury



Animal Model	Intervention	Key Findings	Reference
Rat	2 mg/kg IV ANG-3777 pre-ischemia and 18 hours post-reperfusion	Statistically significant reduction in serum creatinine in both male and female rats. Significant reduction in Blood Urea Nitrogen (BUN) in male rats.	
Rat	0.2 mg/kg or 2 mg/kg IV ANG-3777 administered 24 hours post-reperfusion daily for 96 hours	Both doses significantly increased urine output at 48, 72, and 96 hours post-reperfusion (p<0.001). The 0.2 mg/kg dose significantly improved survival at Day 4 (67% vs 34% in vehicle, p=0.035).	
Dog	10 mg/kg IV ANG- 3777 administered immediately at reperfusion or delayed (24 hours post- reperfusion) daily through Day 4	Both immediate and delayed treatments significantly reduced BUN and creatinine versus vehicle (p<0.0001).	

# Phase 2 Clinical Trial Results of Terevalefim (ANG-3777) in Delayed Graft Function



Endpoint	Terevalefim (ANG-3777) (n=19)	Placebo (n=9)	p-value	Reference
Primary Endpoint: Achievement of ≥1200 cc urine output over 24 hours by Day 28	83.3%	50%	0.09	
Graft Failure at 1 Year	0%	22%	0.03	
Adverse Events	89.5% of patients experienced AEs	88.9% of patients experienced AEs	-	
Treatment- Emergent Adverse Events	78.9% of patients	88.9% of patients	-	
Treatment- Emergent Serious Adverse Events	42.1% of patients	44.4% of patients	-	-

# **Experimental Protocols**

# Preclinical Model: Rat Renal Ischemia-Reperfusion Injury

This protocol describes a common method for inducing renal ischemia-reperfusion injury in rats to study the efficacy of therapeutic agents like **Terevalefim**.

#### Materials:

- Male Sprague-Dawley or Lewis rats (200-250g)
- Anesthetic (e.g., isoflurane, chloral hydrate)



- Surgical instruments (scissors, forceps, microvascular clamps)
- Suture material (e.g., 4-0 silk)
- Warming pad
- Terevalefim (ANG-3777) or vehicle solution

#### Procedure:

- Anesthesia and Surgical Preparation:
  - Anesthetize the rat using a suitable anesthetic agent.
  - Shave the dorsal or ventral area and sterilize the surgical site.
  - Place the animal on a warming pad to maintain body temperature throughout the procedure.
- Exposure of Kidneys:
  - Perform a midline laparotomy or dorsal incision to expose the abdominal cavity.
  - Gently retract the intestines to visualize the renal pedicles.
- · Induction of Ischemia:
  - Carefully dissect the renal pedicles to isolate the renal artery and vein.
  - Occlude the renal pedicles of both kidneys with non-traumatic microvascular clamps for a specified period (e.g., 45-60 minutes). Ischemia is confirmed by a change in kidney color to a dusky purple.
- Reperfusion:
  - After the ischemic period, remove the clamps to allow blood flow to resume. Successful reperfusion is indicated by the return of the kidney's normal pink color.



- In some study designs, a contralateral nephrectomy (removal of the right kidney) is performed at the time of reperfusion to exacerbate the injury to the remaining kidney.
- Drug Administration:
  - Administer Terevalefim or vehicle intravenously at the doses and time points specified in the study design (e.g., pre-ischemia, during ischemia, or post-reperfusion).
- · Closure and Recovery:
  - Close the muscle and skin layers with sutures.
  - Provide post-operative analgesia and allow the animal to recover in a warm environment.
- Post-operative Monitoring and Sample Collection:
  - Monitor the animals for signs of distress.
  - Collect blood and urine samples at specified time points to measure markers of renal function (e.g., serum creatinine, BUN) and injury.
  - At the end of the study, euthanize the animals and harvest the kidneys for histological analysis.

# Clinical Trial Protocol: Phase 3 GIFT (Graft Improvement Following Transplant) Trial

This protocol outlines the key elements of the Phase 3 clinical trial investigating the efficacy and safety of **Terevalefim** in patients with DGF.

#### Study Design:

A multicenter, randomized, double-blind, placebo-controlled trial.

#### Patient Population:

 Recipients of a deceased donor kidney transplant who are at high risk for or show signs of DGF.



#### Inclusion Criteria (Phase 2 trial):

 Urine output of <50 cc/h for 8 consecutive hours within the first 24 hours posttransplantation, or a creatinine reduction ratio of <30% from pre-transplantation to 24 hours post-transplantation.

#### Randomization and Blinding:

- Patients are randomized in a 1:1 ratio to receive either **Terevalefim** or a matching placebo.
- Both patients and investigators are blinded to the treatment allocation.

#### Intervention:

- **Terevalefim** (ANG-3777) group: Receives 2 mg/kg of **Terevalefim** administered as an intravenous infusion.
- Placebo group: Receives a matching placebo infusion.
- Dosing Regimen: Three once-daily infusions, with the first dose administered within 30 hours after transplantation.

#### **Endpoints:**

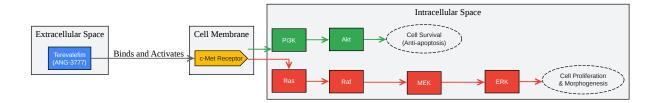
- Primary Endpoint: Estimated glomerular filtration rate (eGFR) at 12 months posttransplantation.
- Secondary Endpoints:
  - Proportion of subjects with eGFR >30 at days 30, 90, 180, and 360.
  - Proportion of subjects whose graft function is slow, delayed, or primary non-function.
  - Length of hospitalization.
  - Duration of dialysis through day 30.

#### Safety Assessments:



 Monitoring of adverse events, serious adverse events, and laboratory parameters throughout the study.

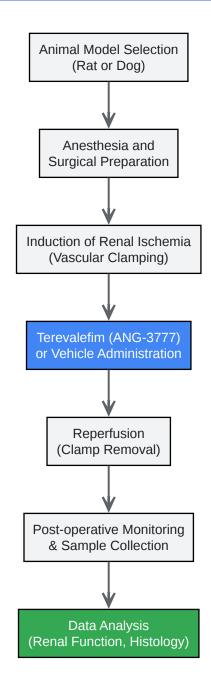
### **Visualizations**



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Caption: **Terevalefim** activates the c-Met receptor, initiating pro-survival and pro-proliferative signaling.

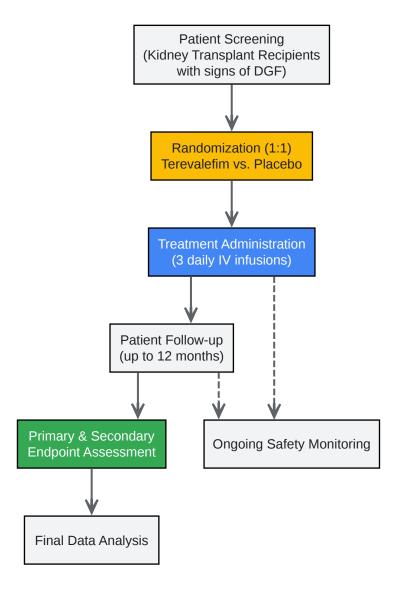




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Caption: Workflow for preclinical evaluation of **Terevalefim** in a renal ischemia-reperfusion injury model.





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Caption: Workflow of the Phase 3 GIFT clinical trial for **Terevalefim** in delayed graft function.

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### References

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